Target Selectivity: Isoform Discrimination Against PRMT1, PRMT4, and PRMT7 at Concentrations Exceeding Cellular IC50
HLCL-61 demonstrates complete isoform selectivity for PRMT5 over PRMT1, PRMT4 (CARM1), and PRMT7 in enzymatic assays. At concentrations up to 100 µM—a range 6- to 25-fold higher than its cellular IC50 in AML cells—no inhibitory activity was detected against any of the tested type I or type II PRMT family members [1]. In contrast, newer PRMT5 inhibitors such as GSK3326595 exhibit >4,000-fold biochemical selectivity across a panel of 20 methyltransferases but do not consistently report the same absolute lack of activity at high concentrations in cellular assays [2].
| Evidence Dimension | Isoform Selectivity (PRMT1, PRMT4, PRMT7) |
|---|---|
| Target Compound Data | No inhibition at ≤100 µM |
| Comparator Or Baseline | GSK3326595: >4,000-fold selective (biochemical); EPZ015666: >20,000-fold selective over other PMTs |
| Quantified Difference | HLCL-61 shows undetectable activity at concentrations 6-25x its cellular IC50; GSK3326595 selectivity reported as fold-difference over a methyltransferase panel |
| Conditions | In vitro enzymatic assay using recombinant PRMT isoforms and histone substrates |
Why This Matters
This absolute lack of off-target activity against closely related PRMT isoforms at high concentrations reduces experimental confounding in cellular assays where PRMT1 or CARM1 inhibition could independently affect transcriptional and splicing outcomes.
- [1] Tarighat SS, et al. Leukemia. 2016;30(4):789-799 (Supplementary Figure S3B and main text describing isoform selectivity). View Source
- [2] Gerhart SV, et al. Activation of the p53-MDM4 regulatory axis defines the anti-tumor response to PRMT5 inhibition. Sci Rep. 2018;8(1):9711. View Source
